molecular formula C10H10F3N B12921124 (S)-2-(4-(Trifluoromethyl)phenyl)azetidine

(S)-2-(4-(Trifluoromethyl)phenyl)azetidine

Cat. No.: B12921124
M. Wt: 201.19 g/mol
InChI Key: DYTVOYUSMCQGDZ-VIFPVBQESA-N
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Description

(S)-2-(4-(Trifluoromethyl)phenyl)azetidine is a chiral azetidine derivative featuring a trifluoromethyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(Trifluoromethyl)phenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as Umemoto’s reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(Trifluoromethyl)phenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine derivatives with reduced functional groups .

Scientific Research Applications

(S)-2-(4-(Trifluoromethyl)phenyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(4-(Trifluoromethyl)phenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The azetidine ring provides a rigid framework that can interact with active sites, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine
  • (S)-2-(4-(Trifluoromethyl)phenyl)piperidine
  • (S)-2-(4-(Trifluoromethyl)phenyl)morpholine

Uniqueness

(S)-2-(4-(Trifluoromethyl)phenyl)azetidine is unique due to its azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(2S)-2-[4-(trifluoromethyl)phenyl]azetidine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2/t9-/m0/s1

InChI Key

DYTVOYUSMCQGDZ-VIFPVBQESA-N

Isomeric SMILES

C1CN[C@@H]1C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1CNC1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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